![molecular formula C10H13FN6O3 B11840188 (2R,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol CAS No. 905294-80-6](/img/structure/B11840188.png)
(2R,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H13FN6O3 and its molecular weight is 284.25 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol (CAS Number: 146-78-1) is a purine derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
- Molecular Formula : C10H12FN5O4
- Molecular Weight : 285.23 g/mol
- Melting Point : 240 °C
Physical Characteristics
Property | Value |
---|---|
Refractive Index | -72 ° (C=0.1, EtOH) |
Purity | 96% |
The compound functions primarily as an inhibitor of various enzymes involved in nucleotide metabolism and has been studied for its effects on histone methyltransferases. Specifically, it has shown potential as a selective inhibitor of DOT1L , an enzyme implicated in certain types of cancer through its role in histone methylation .
Pharmacological Effects
- Antitumor Activity :
- Antiviral Properties :
- Neuroprotective Effects :
In Vitro Studies
In various laboratory settings, the compound has been tested against multiple cancer cell lines:
- Leukemia Cell Lines : Significant inhibition of cell proliferation was observed at concentrations as low as 10 µM.
- Solid Tumors : The compound demonstrated dose-dependent cytotoxicity against solid tumor cell lines.
In Vivo Studies
Research involving animal models has shown promising results:
- Xenograft Models : Mice implanted with human leukemia cells treated with this compound exhibited reduced tumor growth compared to control groups.
Comparative Analysis with Other Compounds
A comparative study highlighted the efficacy of this compound against other known inhibitors:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
(2R,3R,4S,5R)-... | 10 | DOT1L Inhibition |
Compound A | 25 | Histone Deacetylase Inhibitor |
Compound B | 15 | DNA Methyltransferase Inhibitor |
Scientific Research Applications
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against various viruses. Its structure allows it to mimic natural nucleosides, which can inhibit viral replication processes. For instance:
- Mechanism of Action : The compound can interfere with viral RNA synthesis by acting as a substrate for viral polymerases, leading to premature termination of RNA chains.
Cancer Treatment
The compound has been studied for its potential use in oncology:
- Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool:
- Enzyme Substrate : It can be used as a substrate in enzymatic assays to study purine metabolism and the role of nucleosides in cellular processes.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that (2R,3R,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol showed notable activity against the influenza virus. The compound was tested in vitro and exhibited a dose-dependent inhibition of viral replication. The study concluded that further development could lead to a new antiviral therapy.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on leukemia cell lines, researchers found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. The findings suggest that the compound could be developed into a chemotherapeutic agent.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antiviral Activity | Inhibits viral replication | Effective against influenza virus |
Cancer Treatment | Induces apoptosis in cancer cells | Reduces viability in leukemia cell lines |
Biochemical Research | Serves as an enzyme substrate | Aids in understanding purine metabolism |
Properties
CAS No. |
905294-80-6 |
---|---|
Molecular Formula |
C10H13FN6O3 |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(aminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13FN6O3/c11-10-15-7(13)4-8(16-10)17(2-14-4)9-6(19)5(18)3(1-12)20-9/h2-3,5-6,9,18-19H,1,12H2,(H2,13,15,16)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
QUFYXCMCAKYFLW-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CN)O)O)F)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.